Taurine-13C2

Beschreibung

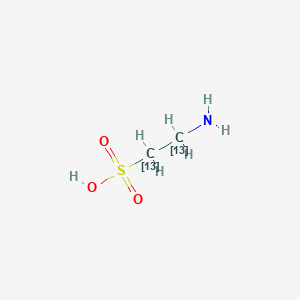

The exact mass of the compound 2-Amino(~13~C_2_)ethane-1-sulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino(1,2-13C2)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678732 | |

| Record name | 2-Amino(~13~C_2_)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70155-54-3 | |

| Record name | 2-Amino(~13~C_2_)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70155-54-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Taurine-¹³C₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Taurine-¹³C₂, a stable isotope-labeled version of the amino acid taurine. This document is intended to be a resource for researchers utilizing Taurine-¹³C₂ in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry.

Core Physicochemical Data

The incorporation of stable isotopes has a negligible effect on the fundamental physicochemical properties of a molecule, other than its molecular weight. Therefore, many of the properties of Taurine-¹³C₂ can be inferred from its unlabeled counterpart, taurine. The following table summarizes the key physicochemical properties of Taurine-¹³C₂.

| Property | Value | Source |

| Chemical Formula | ¹³C₂H₇NO₃S | [1] |

| Molecular Weight | 127.13 g/mol | |

| Appearance | White solid | [2] |

| Melting Point | >300 °C (decomposes) | [3] |

| Boiling Point | Decomposes before boiling | |

| Water Solubility | 25 mg/mL (with sonication) | |

| pKa₁ (Sulfonic Acid) | ~1.5 | [2] |

| pKa₂ (Amine) | ~9.06 | [2] |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥98% | [1] |

Note: The pKa values are for unlabeled taurine and are expected to be very similar for Taurine-¹³C₂ as the effect of ¹³C substitution on acid dissociation constants is minimal.

Experimental Protocols

The primary application of Taurine-¹³C₂ is as an internal standard for quantitative analysis by mass spectrometry. The following is a generalized experimental protocol for its use in a typical liquid chromatography-mass spectrometry (LC-MS) workflow.

Protocol: Quantification of Taurine in a Biological Matrix using Taurine-¹³C₂ as an Internal Standard

1. Preparation of Standard Solutions:

- Stock Solution of Taurine-¹³C₂ (Internal Standard): Accurately weigh a known amount of Taurine-¹³C₂ and dissolve it in a suitable solvent (e.g., ultrapure water) to create a stock solution of known concentration (e.g., 1 mg/mL).

- Working Internal Standard Solution: Dilute the stock solution to a working concentration that is appropriate for the expected concentration of taurine in the samples.

- Calibration Curve Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled taurine into a blank matrix (a sample of the same type as the study samples but without the analyte). Add a constant amount of the working internal standard solution to each calibration standard.

2. Sample Preparation:

- Thaw biological samples (e.g., plasma, cell lysate) on ice.

- To a known volume or weight of the sample, add a precise volume of the working internal standard solution (Taurine-¹³C₂).

- Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).

- Vortex the mixture thoroughly and incubate at -20°C for at least 20 minutes to allow for complete protein precipitation.

- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

- Carefully collect the supernatant, which contains the analyte and the internal standard.

- Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried extract in a solvent suitable for LC-MS analysis (e.g., the initial mobile phase).

3. LC-MS Analysis:

- Liquid Chromatography (LC): Separate the analyte from other matrix components using a suitable LC column (e.g., a HILIC column for polar compounds like taurine). The mobile phase composition and gradient will need to be optimized.

- Mass Spectrometry (MS): Analyze the eluent from the LC system using a mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode.

- Define the specific precursor-to-product ion transitions for both unlabeled taurine and Taurine-¹³C₂.

- Optimize MS parameters such as collision energy and declustering potential for each transition.

4. Data Analysis:

- Integrate the peak areas for the specific MRM transitions of both taurine and Taurine-¹³C₂.

- Calculate the ratio of the peak area of taurine to the peak area of Taurine-¹³C₂ for each sample and calibration standard.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled taurine standards.

- Determine the concentration of taurine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualized Workflow

The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative mass spectrometry experiment.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

An In-Depth Technical Guide to the Synthesis and Purification of Taurine-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Taurine-13C2 (2-Aminoethanesulfonic acid-1,2-13C2), a stable isotope-labeled version of taurine. This isotopologue is a crucial tool in metabolic research, finding applications as a tracer in studies of various physiological and pathological processes.[1] This document details the most plausible synthetic pathways, purification protocols, and methods for characterization, with a focus on providing actionable information for laboratory professionals.

Introduction to this compound

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a vital role in numerous biological processes, including bile acid conjugation, osmoregulation, and neuromodulation. This compound, in which the two carbon atoms are replaced with the stable isotope carbon-13, serves as an invaluable tracer for in vivo and in vitro metabolic studies.[2][3] Its use allows for the precise tracking and quantification of taurine metabolism and kinetics using mass spectrometry-based techniques.

Key Properties of this compound:

| Property | Value |

| Chemical Formula | H₂N¹³CH₂¹³CH₂SO₃H |

| Molecular Weight | 127.13 g/mol [4] |

| CAS Number | 70155-54-3[4] |

| Isotopic Purity | Typically ≥99 atom % ¹³C[4] |

| Chemical Purity | Typically ≥98%[4] |

| Appearance | White solid[4] |

| Melting Point | >300 °C[4] |

Synthesis of this compound

The most common and economically viable method for the synthesis of this compound is a two-step process that begins with a commercially available labeled precursor, Ethanolamine-13C2. This approach is analogous to established methods for the synthesis of unlabeled taurine.

Synthetic Pathway Overview

The synthesis can be logically divided into two primary reactions:

-

Esterification: The reaction of Ethanolamine-13C2 with sulfuric acid to form the intermediate 2-aminoethyl-13C2 sulfuric acid.

-

Sulfonation: The subsequent reaction of the intermediate with a sulfite, typically sodium sulfite, to yield this compound.

The overall synthetic workflow is depicted in the following diagram:

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Aminoethyl-13C2 sulfuric acid

-

In a reaction vessel equipped with a stirrer and a reflux condenser, carefully add a molar excess of concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath.

-

Slowly add Ethanolamine-13C2 (1.0 molar equivalent) to the cooled sulfuric acid with continuous stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, slowly heat the reaction mixture to approximately 100-120°C and maintain this temperature for 2-3 hours.

-

Allow the mixture to cool to room temperature. The resulting product is 2-aminoethyl-13C2 sulfuric acid.

Step 2: Synthesis of this compound

-

In a separate reaction vessel, prepare a solution of sodium sulfite (approximately 1.1 to 1.5 molar equivalents relative to the starting Ethanolamine-13C2) in water.

-

Slowly and carefully add the 2-aminoethyl-13C2 sulfuric acid from Step 1 to the sodium sulfite solution with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours.

-

After the reaction is complete, cool the solution to room temperature. The crude this compound will be in the aqueous solution along with sodium sulfate as a byproduct.

Purification of this compound

The purification of this compound from the reaction mixture is critical to remove unreacted starting materials, byproducts (primarily sodium sulfate), and any other impurities. A multi-step approach involving ion-exchange chromatography followed by recrystallization is generally effective.

Purification Workflow

The purification process typically involves the following stages:

Detailed Purification Protocol

Step 1: Cation-Exchange Chromatography

-

Prepare a column with a strongly acidic cation-exchange resin (e.g., Dowex 50W).

-

Equilibrate the column with deionized water.

-

Dilute the crude reaction mixture with deionized water and load it onto the column.

-

Wash the column extensively with deionized water to remove the sodium sulfate byproduct. The effluent can be monitored for sulfate ions to ensure complete removal.

-

Elute the bound this compound from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).

-

Collect the fractions containing the eluted this compound. The presence of taurine can be monitored by a suitable method such as thin-layer chromatography (TLC) with ninhydrin staining.

Step 2: Recrystallization

-

Combine the fractions containing the this compound and evaporate the solvent under reduced pressure to remove the ammonia and concentrate the solution.

-

Dissolve the resulting solid in a minimum amount of hot water.

-

Slowly add ethanol to the hot aqueous solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.

-

Collect the white crystalline product by filtration.

-

Wash the crystals with cold ethanol and dry them under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of this compound (127.13 Da). The isotopic distribution will confirm the high enrichment of ¹³C. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and assessment of chemical purity. | The ¹H and ¹³C NMR spectra will be consistent with the structure of taurine, with the ¹³C spectrum showing strong signals for the labeled carbons. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | A single major peak corresponding to taurine. |

Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. These values are based on typical yields for analogous syntheses of unlabeled taurine and may vary depending on the specific reaction conditions and scale.

| Parameter | Expected Value |

| Yield of 2-Aminoethyl-13C2 sulfuric acid | >90% |

| Yield of crude this compound | 70-80% |

| Yield after purification | 50-60% (overall) |

| Isotopic Purity (final product) | ≥99% |

| Chemical Purity (final product) | ≥98% |

Conclusion

The synthesis and purification of this compound, while requiring careful execution, can be achieved through a straightforward two-step synthetic route followed by a robust purification protocol. The use of commercially available Ethanolamine-13C2 as a starting material simplifies the introduction of the isotopic label. The methods detailed in this guide provide a solid foundation for the in-house production of this valuable tracer for metabolic research, enabling precise and reliable studies of taurine kinetics and metabolism in a variety of biological systems.

References

In-depth Technical Guide: Early Applications of Taurine-13C2 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational applications of Taurine-13C2, a stable isotope-labeled tracer, in metabolic research. Taurine (2-aminoethanesulfonic acid) is a semi-essential amino acid crucial for a multitude of physiological processes, including bile acid conjugation, neuromodulation, and antioxidant defense. The use of this compound has been instrumental in elucidating the in vivo kinetics and metabolic pathways of taurine, offering a powerful tool for understanding its role in health and disease. This document details key experimental protocols, presents quantitative data from seminal studies, and visualizes relevant metabolic and signaling pathways.

Introduction to this compound in Metabolic Tracing

This compound is a non-radioactive, stable isotope-labeled form of taurine where the two carbon atoms are replaced with the carbon-13 isotope. This labeling allows for the precise tracing of taurine's metabolic fate within a biological system. When introduced, this compound can be distinguished from endogenous (unlabeled) taurine using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to quantify key kinetic parameters such as the rate of appearance (Ra), clearance, and turnover of taurine in various tissues and biofluids.[1][2] Its stability and non-radioactive nature make it a safe and effective tracer for human studies.

Early applications of this compound primarily focused on understanding its whole-body kinetics, its role in bile acid synthesis, and its metabolic pathways in different physiological and pathological states.

In Vivo Taurine Kinetics in Humans

One of the earliest and most significant applications of this compound was in determining the in vivo kinetics of taurine in healthy humans. A seminal study by Rakotoambinina et al. (2004) provided foundational data and a robust methodology for future research.[3][4]

Experimental Protocols

Study Design: The study involved two phases to assess taurine dynamics: a continuous infusion protocol and a bolus injection protocol.[3]

-

Continuous Infusion: Healthy adult male subjects received a 6-hour continuous intravenous infusion of [1,2-13C2]taurine at a rate of 3.1 ± 0.2 μmol·kg⁻¹·h⁻¹.[3][4] This method is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of the rate of appearance of taurine.

-

Bolus Injection: On a separate day, the same subjects received a single intravenous bolus injection of [13C2]taurine at a dose of 3.0 ± 0.1 μmol/kg.[3][4] The decay of the tracer enrichment in the plasma over time following the bolus injection provides an alternative method for calculating taurine kinetics.

Sample Collection and Analysis: Blood samples were collected at regular intervals throughout the infusion and post-injection periods. Isotopic enrichment of taurine in plasma and whole blood was determined by gas chromatography-mass spectrometry (GC-MS).[3][4]

Data Presentation

The quantitative data from the Rakotoambinina et al. (2004) study are summarized in the tables below for clear comparison.

| Parameter | Continuous Infusion Protocol | Bolus Injection Protocol |

| Tracer Dose | 3.1 ± 0.2 μmol·kg⁻¹·h⁻¹ | 3.0 ± 0.1 μmol/kg |

| Duration | 6 hours | Not Applicable |

| Time to Steady State | ~5 hours | Not Applicable |

Table 1: this compound Administration Protocols in Healthy Adult Males.[3]

| Kinetic Parameter | Value | Method |

| Plasma Taurine Appearance Rate (Ra) | 31.8 ± 3.1 μmol·kg⁻¹·h⁻¹ | Continuous Infusion |

| Plasma Taurine Appearance Rate (Ra) | ~85% higher than continuous infusion | Bolus Injection |

| Plateau Enrichment (Whole Blood vs. Plasma) | Lower in whole blood (P < 0.02) | Continuous Infusion |

Table 2: Key Quantitative Findings on Taurine Kinetics.[3]

The study concluded that the appearance rate of taurine in plasma is relatively low in healthy individuals, and the bolus injection technique may overestimate this rate compared to the continuous infusion method.[3]

Experimental Workflow

Taurine's Role in Bile Acid Conjugation

The Bile Acid Conjugation Pathway

In the liver, primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol.[7] Before secretion into the bile, these bile acids are conjugated with either taurine or glycine. This conjugation increases their solubility and detergent properties. The use of this compound in animal models would allow for the direct measurement of the rate of formation of 13C-labeled taurocholic and taurochenodeoxycholic acids, providing a precise quantification of the flux through this pathway.

Taurine in Neurological Metabolic Research

Taurine is one of the most abundant amino acids in the brain and plays a significant role as a neurotransmitter and neuromodulator.[8][9][10] Early studies using 13C-labeled taurine, though not always specifying the 13C2 isoform, have helped to understand its uptake and role in the central nervous system. A study by Tani et al. (1988) utilized 13C-NMR to investigate the fate of 13C-enriched taurine in human cells, providing insights into its intracellular mobility and protective functions.[11]

Experimental Approach in Neuroscience

In neurological studies, this compound can be administered systemically, and its uptake and metabolism in different brain regions can be monitored. This is often achieved through techniques like NMR spectroscopy of brain extracts or, more recently, through advanced in vivo magnetic resonance spectroscopy (MRS) techniques.

Protocol Outline for In Vitro Neuroscience Studies:

-

Cell Culture: Human neuroblastoma or other neuronal cell lines are cultured in appropriate media.

-

Tracer Incubation: The standard medium is replaced with a medium containing a known concentration of this compound.

-

Time-Course Sampling: Cells are harvested at various time points.

-

Metabolite Extraction: Intracellular metabolites are extracted.

-

Analysis: The extracts are analyzed by NMR or LC-MS to determine the enrichment of this compound and its potential metabolites.

Taurine and Cellular Signaling Pathways

Recent research has unveiled the intricate relationship between taurine and key cellular signaling pathways that regulate metabolism. While these studies may not have exclusively used this compound, they provide the framework for how this tracer can be used to probe the downstream effects of taurine uptake and metabolism. One such critical pathway is the SIRT1/AMPK/FOXO1 signaling cascade, which is central to lipid metabolism and cellular energy homeostasis.[1][3]

Taurine has been shown to activate Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. This activation can be traced back to an increase in the NAD+/NADH ratio, which can be influenced by taurine's metabolic activities. Activated SIRT1 then deacetylates and activates AMP-activated protein kinase (AMPK) and Forkhead box protein O1 (FOXO1).[12] This cascade leads to the suppression of lipogenic genes and the enhancement of genes involved in fatty acid β-oxidation.[1][3]

Conclusion

The early applications of this compound have been pivotal in establishing a quantitative understanding of taurine metabolism in vivo. From defining the fundamental kinetics in humans to its potential for tracing metabolic pathways in bile acid synthesis and neurological function, this compound has proven to be an invaluable tool. The methodologies developed in these early studies have paved the way for more complex metabolic flux analyses and have provided a deeper understanding of the multifaceted roles of taurine in maintaining metabolic health. This guide serves as a foundational resource for researchers and professionals in the field, highlighting the core principles and experimental approaches that continue to drive advancements in metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Taurine increases bile acid pool size and reduces bile saturation index in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taurine synthesis, concentration, and bile salt conjugation in rat, guinea pig, and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Emergence of taurine as a therapeutic agent for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C-NMR study of taurine and chlorotaurine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Taurine in Cellular Energy Metabolism Using Taurine-¹³C₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurine, a semi-essential amino acid, is highly abundant in tissues with high energy demand, such as the heart and skeletal muscle. Emerging evidence highlights its critical role in modulating cellular energy metabolism, primarily through its influence on mitochondrial function. This technical guide provides an in-depth overview of the mechanisms by which taurine impacts cellular bioenergetics and details a methodological framework for investigating these effects using Taurine-¹³C₂, a stable isotope tracer. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolic effects of taurine and its potential as a therapeutic agent in metabolic and cardiovascular diseases.

Introduction: Taurine's Crucial Role in Cellular Energy Metabolism

Taurine (2-aminoethanesulfonic acid) is integral to several physiological processes, but its impact on cellular energy metabolism is of particular significance. Unlike proteinogenic amino acids, taurine's primary functions are cytoprotective and regulatory. Taurine deficiency has been linked to a range of pathologies, including cardiomyopathy and metabolic syndrome, underscoring its importance in maintaining metabolic homeostasis.[1][2]

The heart, with its immense and continuous energy requirement, is particularly reliant on optimal mitochondrial function. Taurine plays a multifaceted role in supporting mitochondrial bioenergetics:

-

Mitochondrial Protein Synthesis: Taurine is essential for the proper synthesis of mitochondrial-encoded proteins, including subunits of the electron transport chain (ETC).[3] Specifically, it is involved in the modification of mitochondrial transfer RNAs (tRNAs), which is critical for the efficient translation of ETC components like ND5 and ND6 of Complex I.[3]

-

Electron Transport Chain (ETC) Integrity and Function: By ensuring the correct assembly of ETC complexes, taurine maintains the efficiency of oxidative phosphorylation and ATP production.[4] Taurine deficiency can lead to a dysfunctional ETC, resulting in decreased ATP synthesis and an increase in the production of reactive oxygen species (ROS).[4][5]

-

Modulation of Metabolic Pathways: Taurine influences key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation. A deficiency in taurine can lead to an elevated NADH/NAD+ ratio, which in turn inhibits crucial enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, thereby impairing glucose and fatty acid oxidation.[6][7]

The use of stable isotope tracers, such as Taurine-¹³C₂, allows for the precise tracking of taurine's metabolic fate and its contribution to various metabolic pathways within the cell.[8][9] This guide will provide the necessary technical details to design and execute such studies.

Key Signaling Pathways Modulated by Taurine

Taurine exerts its effects on cellular energy metabolism through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the molecular mechanisms of taurine's action.

PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Taurine has been shown to stimulate this pathway, promoting protein synthesis and cell proliferation in muscle cells. This anabolic effect is important for maintaining muscle mass and function, both of which are highly energy-dependent processes.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated during periods of low cellular energy (high AMP/ATP ratio). Once activated, AMPK stimulates catabolic pathways to generate ATP while inhibiting anabolic processes that consume ATP. Taurine has been shown to activate AMPK, which in turn can enhance mitochondrial biogenesis and function, as well as improve glucose uptake and fatty acid oxidation.[6][10][11]

HIF-1α Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a key role in the cellular response to low oxygen conditions. Under hypoxic conditions, HIF-1α promotes a shift from oxidative phosphorylation to glycolysis for ATP production. Taurine has been shown to inhibit HIF-1α signaling, which can lead to a reduction in glycolysis.[1] This effect may be beneficial in conditions where excessive glycolysis is detrimental.

Experimental Protocols for Taurine-¹³C₂ Metabolic Tracing

This section provides a detailed, synthesized protocol for tracing the metabolism of Taurine-¹³C₂ in primary cardiomyocytes. This workflow combines best practices for cell culture, stable isotope labeling, metabolite extraction, and LC-MS/MS analysis.

Experimental Workflow Overview

Detailed Methodologies

3.2.1. Isolation and Culture of Primary Cardiomyocytes

-

Source: Neonatal rat or mouse pups (1-3 days old).

-

Protocol: Isolate ventricular cardiomyocytes using a Langendorff-free enzymatic digestion method. Briefly, hearts are excised, minced, and subjected to multiple rounds of digestion with collagenase and pancreatin.

-

Purification: Enrich for cardiomyocytes by pre-plating for 1-2 hours to allow for preferential attachment of fibroblasts.

-

Culture: Plate cardiomyocytes on gelatin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and bromodeoxyuridine (BrdU) to inhibit fibroblast proliferation.

3.2.2. Taurine-¹³C₂ Labeling

-

Tracer: Taurine-¹³C₂ (Cambridge Isotope Laboratories, Inc. or equivalent).

-

Labeling Medium: Prepare DMEM/F12 medium with a physiological concentration of Taurine-¹³C₂ (e.g., 20-100 µM). The final concentration should be optimized based on the specific experimental goals.

-

Procedure: After allowing cardiomyocytes to adhere and recover for 24-48 hours, replace the standard culture medium with the pre-warmed Taurine-¹³C₂ labeling medium.

-

Time Course: Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal labeling duration to achieve isotopic steady-state for the metabolites of interest.

3.2.3. Metabolism Quenching and Metabolite Extraction

-

Quenching: To instantly halt metabolic activity, rapidly aspirate the labeling medium and immediately flash-freeze the cell monolayer by adding liquid nitrogen directly to the culture dish.[4]

-

Extraction:

-

To the frozen cells, add a pre-chilled (-80°C) extraction solvent of 80% methanol/20% water.

-

Use a cell scraper to detach the cells into the extraction solvent.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at high speed (>13,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extracts at -80°C until LC-MS/MS analysis.

-

3.2.4. LC-MS/MS Analysis of TCA Cycle Intermediates

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatography: Use a reversed-phase C18 column for the separation of TCA cycle intermediates.

-

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time to elute the metabolites of interest.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use a targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) method to detect the different isotopologues of each TCA cycle intermediate.

Quantitative Data Presentation

The following tables summarize quantitative data on the effects of taurine on key aspects of cellular energy metabolism. While direct quantitative data for Taurine-¹³C₂ tracing in cardiomyocytes is limited in the published literature, these tables provide a baseline for the expected effects of taurine supplementation or depletion.

Table 1: Effect of Taurine on Mitochondrial Respiration and ATP Production

| Parameter | Condition | Fold Change vs. Control | Reference(s) |

| Mitochondrial ATP Levels | Taurine Supplementation (in vitro) | ↑ (Significant Increase) | [2][8] |

| Mitochondrial Membrane Potential | Taurine Supplementation (in vitro) | ↑ (Significant Increase) | [2][8] |

| Complex I Activity | Taurine Deficiency | ↓ (Significant Decrease) | [5] |

| Oxygen Consumption | Taurine Deficiency | ↓ (Significant Decrease) | [3] |

| Phosphocreatine/ATP Ratio | Taurine Deficiency | ↓ (Sign of Reduced Energy Status) | [3][6] |

Table 2: Taurine's Impact on Key Metabolic Enzymes and Redox State

| Enzyme/Metabolite | Condition | Effect | Reference(s) |

| Pyruvate Dehydrogenase (PDH) | Taurine Deficiency | ↓ Activity (due to ↑ NADH/NAD+) | [6] |

| α-Ketoglutarate Dehydrogenase | Taurine Deficiency | ↓ Activity (due to ↑ NADH/NAD+) | [7] |

| Citrate Synthase | Taurine Deficiency | ↓ Activity (due to ↑ NADH/NAD+) | [7] |

| NADH/NAD+ Ratio | Taurine Deficiency | ↑ (Increased) | [6][7] |

| Hexokinase (Glycolysis) | Taurine Supplementation | ↓ Activity | [1] |

| Phosphofructokinase (Glycolysis) | Taurine Supplementation | ↓ Activity | [1] |

Table 3: Illustrative Mass Isotopologue Distribution of TCA Cycle Intermediates Following Taurine-¹³C₂ Labeling

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |

| Succinate | 95 | 3 | 2 |

| Fumarate | 96 | 3 | 1 |

| Malate | 94 | 4 | 2 |

| α-Ketoglutarate | 98 | 1 | 1 |

| Citrate | 97 | 2 | 1 |

Conclusion

Taurine is a vital regulator of cellular energy metabolism, with profound effects on mitochondrial function and key metabolic pathways. The use of Taurine-¹³C₂ as a metabolic tracer provides a powerful tool to dissect the intricate roles of taurine in cellular bioenergetics. The experimental framework provided in this guide offers a comprehensive approach for researchers to investigate the metabolic fate of taurine and its impact on cellular metabolism. Such studies will be instrumental in furthering our understanding of taurine's physiological functions and its therapeutic potential in a variety of metabolic and cardiovascular diseases. The detailed protocols and summary of taurine's known effects on signaling and metabolism herein serve as a valuable resource for the scientific and drug development communities.

References

- 1. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Impaired energy metabolism of the taurine‑deficient heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taurine and isolated mitochondria: A concentration-response study [tips.sums.ac.ir]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

Taurine-13C2 as a Tracer for Unraveling Taurine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid abundant in various mammalian tissues, playing crucial roles in bile acid conjugation, neuromodulation, osmotic regulation, and antioxidant defense.[1][2] Its biosynthesis from sulfur-containing amino acids, primarily cysteine, is a critical metabolic process.[1][3] Dysregulation of taurine levels is implicated in numerous pathologies, including cardiac dysfunction, developmental abnormalities, and retinal degradation.[1][4] Stable isotope tracers, particularly Taurine-13C2, have become indispensable tools for dynamically investigating taurine kinetics, transport, and biosynthesis in vivo and in vitro. This guide provides an in-depth overview of the application of this compound and its precursors in studying these pathways, complete with experimental methodologies and data interpretation frameworks.

Taurine Biosynthesis Pathways

In mammals, taurine is primarily synthesized from cysteine via the cysteine sulfinic acid pathway.[1][3] This pathway involves two key enzymatic steps: the oxidation of cysteine to cysteine sulfinic acid by cysteine dioxygenase (CDO), followed by the decarboxylation of cysteine sulfinic acid to hypotaurine by cysteine sulfinic acid decarboxylase (CSD).[1][3] Hypotaurine is then oxidized to taurine, a step that may occur non-enzymatically.[1] Alternative, less prominent pathways, such as the cysteamine pathway, also contribute to taurine synthesis in some tissues.[5]

Figure 1: Major and alternative taurine biosynthesis pathways in mammals.

Core Applications of this compound Tracing

Stable isotope-labeled taurine, such as this compound, allows researchers to distinguish the tracer from the endogenous, unlabeled taurine pool. This enables the precise measurement of:

-

Taurine Kinetics: Determination of the appearance rate (Ra), disappearance rate, and turnover of taurine in plasma and various tissues.[6][7]

-

Inter-organ Transport: Tracing the movement of taurine between different organs and compartments within the body.[6]

-

Metabolic Fate: Although taurine is largely considered metabolically inert, tracers can help identify and quantify any minor metabolic conversions.[1]

Experimental Design and Protocols

A typical tracer study involves the administration of this compound, followed by the collection of biological samples over time and subsequent analysis by mass spectrometry.

Experimental Workflow

The general workflow for a this compound tracer study is outlined below. This process involves careful planning of tracer administration, sample collection, preparation, and analysis to accurately determine isotopic enrichment and calculate kinetic parameters.

Figure 2: General experimental workflow for a this compound tracer study.

Protocol 1: In Vivo Taurine Kinetics in Humans

This protocol is adapted from studies assessing taurine dynamics in healthy adults.[6][7]

1. Tracer Administration:

-

Continuous Infusion: An unprimed, continuous intravenous infusion of [1,2-13C2]taurine is administered at a rate of approximately 3.1 µmol·kg⁻¹·h⁻¹ for 6-8 hours to achieve isotopic steady-state in plasma.[6][7]

-

Bolus Injection: A single intravenous bolus injection of [1,2-13C2]taurine is administered at a dose of approximately 3.0 µmol/kg.[6][7]

2. Sample Collection:

-

Blood samples are collected at baseline and at regular intervals during and after the infusion or bolus injection. For continuous infusion, sampling every 30-60 minutes is typical, especially towards the end of the infusion period to confirm steady-state. For a bolus, more frequent sampling is required initially to capture the rapid decay phase.[6][7]

3. Sample Preparation (Plasma/Whole Blood):

-

Collect blood in heparinized tubes.[6]

-

For plasma, centrifuge the blood and collect the supernatant.

-

For whole blood analysis, use the sample directly.[6]

-

Deproteinize samples, for example, by adding acetonitrile, followed by centrifugation to remove precipitated proteins.[8]

4. Analytical Method (GC-MS):

-

Derivatization: Taurine is a non-volatile compound and requires derivatization for GC-MS analysis. A common method involves N-pentafluorobenzoyl di-n-butylamine derivatization.[5]

-

GC-MS Analysis: Isotope enrichments are determined by monitoring the ion clusters of the derivatized taurine. The ratio of the labeled (M+2) to unlabeled (M+0) ion is used to calculate the tracer-to-tracee ratio (TTR).

5. Data Analysis:

-

Continuous Infusion: At isotopic steady-state, the taurine appearance rate (Ra) is calculated using the formula: Ra = Infusion Rate / TTR.

-

Bolus Injection: The decay of the TTR over time is fitted to a multi-exponential curve to model taurine kinetics in different compartments.[6][7]

Protocol 2: Tracing De Novo Synthesis with 13C-Cysteine

This protocol is based on studies investigating taurine synthesis in cell culture.[4]

1. Tracer Administration:

-

Culture cells (e.g., primary astrocytes) in a medium where standard cysteine is replaced with [3-13C]cysteine.

-

Incubate the cells for a defined period (e.g., 24 to 72 hours) to allow for the incorporation of the label into downstream metabolites.[4]

2. Sample Collection:

-

Harvest the cells and separate them from the incubation medium.

-

Extract intracellular metabolites using a suitable method, such as a methanol-chloroform-water extraction.

3. Sample Preparation:

-

Lyophilize the cell extracts to concentrate the metabolites.

-

Reconstitute the extracts in a buffer suitable for the chosen analytical method.

4. Analytical Method (LC-MS/MS or NMR):

-

LC-MS/MS: A robust method for separating and quantifying labeled and unlabeled taurine and its precursors. A porous graphitic carbon column can be used with a mobile phase of ammonium acetate buffer.[9] Mass spectrometry is performed in negative ion mode, monitoring the specific mass transitions for unlabeled and 13C-labeled taurine, hypotaurine, and cysteine.[9]

-

NMR Spectroscopy: 13C NMR can be used to identify and quantify the percentage of the taurine and hypotaurine pools that have been newly synthesized from the labeled cysteine precursor.[4]

5. Data Analysis:

-

Calculate the percentage of the metabolite pool that is labeled by comparing the peak areas of the labeled isotopologues to the total (labeled + unlabeled) peak areas.

-

This data provides a direct measure of the contribution of de novo synthesis to the intracellular taurine pool over the labeling period.

Quantitative Data Presentation

The following tables summarize representative quantitative data from this compound and precursor tracer studies.

Table 1: Taurine Kinetics in Healthy Adult Males (Data adapted from Rakotoambinina et al., 2004)[6][7]

| Parameter | Continuous Infusion Method | Bolus Injection Method |

| Tracer Dose | 3.1 ± 0.2 µmol·kg⁻¹·h⁻¹ | 3.0 ± 0.1 µmol/kg |

| Study Duration | 6 hours | >2 hours post-injection |

| Plasma Taurine Ra | 31.8 ± 3.1 µmol·kg⁻¹·h⁻¹ | ~85% higher than infusion |

| Time to Steady-State | ~5 hours | N/A |

Table 2: De Novo Synthesis of Taurine from [3-13C]Cysteine in Cultured Astrocytes (Data adapted from Griebel et al., 1999)[4]

| Metabolite | % of Total Intracellular Pool Labeled (after 72h) |

| Hypotaurine | 35.0% |

| Taurine | 22.5% |

Conclusion

The use of this compound and its stable isotope-labeled precursors provides a powerful and quantitative approach to dissect the complexities of taurine biosynthesis, transport, and overall kinetics. The detailed protocols and data frameworks presented in this guide offer a solid foundation for researchers and drug development professionals aiming to investigate the role of taurine metabolism in health and disease. By carefully selecting the appropriate tracer, experimental model, and analytical method, these techniques can yield critical insights into metabolic regulation and identify potential therapeutic targets.

References

- 1. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Metabolism of cysteine in astroglial cells: synthesis of hypotaurine and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dcmdogfood.com [dcmdogfood.com]

- 7. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Taurine: A Technical Guide to 13C2-Tracer Analysis in Diverse Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid abundant in various mammalian tissues, playing a crucial role in a myriad of physiological processes including cell volume regulation, antioxidation, and neuromodulation.[1] The metabolic fate of taurine is highly dependent on the cellular context, with distinct pathways being activated in different cell types, including cancerous and non-cancerous cells. Understanding these cell-specific metabolic pathways is paramount for elucidating disease mechanisms and developing targeted therapeutic strategies.

This technical guide provides an in-depth exploration of the methodologies used to trace the metabolic fate of taurine in different cell types using Taurine-13C2 as a stable isotope tracer. We present detailed experimental protocols, a compilation of quantitative data from various studies, and visualizations of the experimental workflow and key signaling pathways influenced by taurine metabolism.

Data Presentation: Quantitative Analysis of Taurine Metabolism

The metabolic fate of taurine varies significantly across different cell types. The following table summarizes quantitative data on taurine uptake and biosynthesis from various studies. Note that direct comparative studies using this compound across all listed cell types are limited; therefore, this table compiles data from studies using various isotopic labeling techniques to provide a comparative overview.

| Cell Type | Key Metabolic Feature | Method | Finding | Reference |

| Primary Mouse Neurons | De novo Synthesis | [35S]cysteine tracing | Demonstrates an intact and quantitatively significant taurine synthesis pathway. | [1] |

| Primary Mouse Astrocytes | De novo Synthesis | [35S]cysteine tracing | Possesses a robust capacity for endogenous taurine synthesis, comparable to neurons. | [1] |

| Human Melanoma Cells | Enhanced Synthesis | Radiolabeled precursor tracing | Synthesizes taurine more readily than normal fibroblasts, suggesting a significant role in cancer cell metabolism. | [2] |

| Human Fibroblasts | Basal Synthesis | Radiolabeled precursor tracing | Capable of de novo taurine synthesis from various precursors. | [2] |

| LLC-PK1 (Porcine Proximal Tubule) | Apical Transport | Taurine transport assay | Maximal taurine transport occurs at the apical surface, indicating a role in renal reabsorption. | [3][4] |

| MDCK (Canine Distal Tubule) | Basolateral Transport | Taurine transport assay | Greatest taurine transport is at the basolateral surface, suggesting a role in cell volume regulation under osmotic stress. | [3][4] |

| Ovarian Cancer Cells | Intracellular Accumulation | Mass Spectrometry | Ascites-derived ovarian cancer cells show significantly higher intracellular taurine concentrations (45 µM to 900 µM) compared to cultured OC cells. | [5] |

| Non-Small Cell Lung Cancer (A549) | Proliferation Inhibition | Cell Proliferation Assay | Taurine inhibits the proliferation of A549 cells in a time- and concentration-dependent manner. | [6] |

Experimental Protocols

This compound Labeling of Cultured Mammalian Cells

This protocol describes the general procedure for labeling adherent mammalian cells with this compound to trace its metabolic fate.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Taurine-free medium

-

This compound (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing taurine-free medium with a known concentration of this compound. The concentration should be optimized for the specific cell line and experimental goals.

-

Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled taurine from the culture medium.

-

Labeling: Remove the final PBS wash and add the pre-warmed this compound labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Harvesting: At each time point, harvest the cells for metabolite extraction. For adherent cells, this typically involves washing with cold PBS followed by scraping.

Metabolite Extraction from Adherent Mammalian Cells

This protocol outlines a common method for extracting metabolites from adherent cells for subsequent mass spectrometry analysis.

Materials:

-

Ice-cold PBS

-

Liquid nitrogen

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (capable of 4°C and >13,000 rpm)

Procedure:

-

Quenching Metabolism: After removing the labeling medium, immediately wash the cells twice with ice-cold PBS to quench metabolic activity.

-

Cell Lysis and Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Scraping: Place the culture dish on ice and scrape the cells using a cell scraper.

-

Collection: Transfer the cell lysate (methanol and cell debris) to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.

LC-MS/MS Analysis of Taurine and its Metabolites

This protocol provides a general framework for the quantification of this compound and its labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example for HILIC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining polar compounds like taurine.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient from high organic to high aqueous mobile phase.

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative mode, depending on the metabolite of interest.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z). Specific m/z values will depend on the adduct ion. For [M+H]+, the precursor would be m/z 128.

-

Potential Metabolites (e.g., N-acetylthis compound): Determine the expected m/z of the labeled metabolite and its characteristic fragment ions.

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for each analyte.

Data Analysis:

-

Peak Integration: Integrate the chromatographic peaks for the MRM transitions of this compound and its labeled metabolites.

-

Isotopologue Distribution: Determine the relative abundance of the different isotopologues (M+0, M+1, M+2, etc.) to calculate the percentage of labeled taurine and its metabolites.

-

Quantification: Use a standard curve of unlabeled taurine to quantify the total concentration of taurine and its metabolites.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for tracing the metabolic fate of this compound.

Taurine Metabolism and Signaling Pathways

Caption: Taurine metabolism and its influence on key signaling pathways.

Conclusion

The use of this compound as a stable isotope tracer, coupled with sensitive analytical techniques like LC-MS/MS, provides a powerful tool to dissect the intricate and cell-type-specific metabolic pathways of taurine. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate the role of taurine metabolism in health and disease. Further studies employing these methodologies across a wider range of cell types will undoubtedly continue to unravel the complex and multifaceted roles of this vital amino acid.

References

- 1. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Mechanistic routes of taurine in human fibroblast cells as compared with human melanoma cells - American University - Figshare [aura.american.edu]

- 3. Characteristics of taurine transport in cultured renal epithelial cell lines: asymmetric polarity of proximal and distal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polarity of taurine transport in cultured renal epithelial cell lines: LLC-PK1 and MDCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Navigating the Cellular Maze: An In-Depth Technical Guide to the In Vivo Uptake and Transport of Taurine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and biological systems governing the in vivo uptake and transport of Taurine-¹³C₂, a stable isotope-labeled tracer crucial for metabolic research. By summarizing key experimental protocols, quantitative data, and the intricate signaling pathways of its transporters, this document serves as a core resource for designing and interpreting in vivo taurine kinetic studies.

Executive Summary

Taurine (2-aminoethanesulfonic acid) is a highly abundant beta-amino acid that plays a vital role in numerous physiological processes, including osmoregulation, antioxidation, and neuromodulation. Unlike many amino acids, it is not incorporated into proteins but remains free within the cell. Understanding its transport dynamics is critical for elucidating its role in health and disease. The use of stable isotope tracers, such as Taurine-¹³C₂, allows researchers to distinguish exogenous (administered) taurine from the large endogenous pool, enabling precise kinetic and distribution studies. This guide details the administration of Taurine-¹³C₂ in vivo, its subsequent quantification in biological matrices, and the complex regulatory networks that control its movement across cellular membranes.

Experimental Protocols for In Vivo Taurine-¹³C₂ Tracing

The successful execution of in vivo metabolic tracing studies hinges on meticulous experimental design. The following protocols are synthesized from established methodologies for stable isotope tracing in animal models.[1][2][3]

Animal Models and Preparation

-

Animal Selection: Male Sprague-Dawley rats or C57BL/6 mice are commonly used models.[4][5] Age and weight-matched animals should be used for all experimental groups.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

-

Fasting: A brief fasting period of 2-4 hours is recommended to reduce variability from recent food intake without inducing a starvation state.[5]

Administration of Taurine-¹³C₂

The choice of administration route depends on the research question, with each method offering different pharmacokinetic profiles.

-

Oral Gavage:

-

Intravenous (IV) Injection/Infusion:

-

Objective: To bypass intestinal absorption and study direct tissue uptake and distribution.

-

Protocol (Bolus): Administer a single bolus injection (e.g., 3.0 µmol/kg) of Taurine-¹³C₂ via a tail vein or jugular vein catheter.[3]

-

Protocol (Continuous Infusion): For steady-state kinetic analysis, infuse Taurine-¹³C₂ continuously (e.g., 3.1 µmol·kg⁻¹·h⁻¹) over a period of several hours (e.g., 6 hours).[3]

-

-

Intraperitoneal (IP) Injection:

-

Objective: Systemic administration that is less invasive than IV.

-

Protocol: Inject a solution of Taurine-¹³C₂ (e.g., 500-1000 mg/kg) into the peritoneal cavity.[5]

-

Sample Collection and Processing

-

Timeline: Collect samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h) post-administration to capture the kinetic profile.[3][5]

-

Blood Collection: Collect blood via tail vein, saphenous vein, or cardiac puncture at the terminal time point. Use tubes containing an anticoagulant (e.g., EDTA). Centrifuge at high speed (e.g., 14,000 x g) at 4°C to separate plasma.[1]

-

Tissue Collection: At the end of the designated time point, humanely euthanize the animal. Rapidly dissect tissues of interest (e.g., liver, kidney, skeletal muscle, brain, heart). Immediately freeze tissues in liquid nitrogen to quench all metabolic activity.[1] Store all samples at -80°C until analysis.[1]

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying Taurine-¹³C₂ in complex biological matrices due to its high sensitivity and specificity.

Sample Preparation and Metabolite Extraction

-

Homogenization: Weigh the frozen tissue (~20-50 mg) and homogenize it in a pre-chilled extraction solvent (e.g., 80% methanol) on dry ice.[1]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[1]

-

Supernatant Collection: Collect the supernatant, which contains the polar metabolites including Taurine-¹³C₂.[1] For plasma samples, a protein precipitation step with a solvent like acetonitrile is performed.

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[1]

LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Chromatography: Separate metabolites using a liquid chromatography system. Due to taurine's polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over standard reverse-phase columns to achieve better retention.

-

Mass Spectrometry: Analyze the samples using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection and quantification of the transition from the Taurine-¹³C₂ precursor ion to a specific product ion.

-

Data Analysis: Correct the raw mass spectrometry data for the natural abundance of isotopes. Calculate the concentration of Taurine-¹³C₂ in each sample by comparing its signal to a standard curve generated with known concentrations of the labeled compound.

Quantitative Data Presentation

While specific quantitative data for Taurine-¹³C₂ tissue distribution is sparse in publicly available literature, data from radiolabeled taurine studies provide a strong indication of its distribution pattern. After oral administration, taurine is rapidly absorbed and distributed to various tissues, with any excess being quickly eliminated by the kidneys.[6] Elimination from intracellular pools, however, is slow.[6] The following tables represent the expected pharmacokinetic parameters based on studies in humans and rats.

Table 1: Pharmacokinetic Parameters of Oral Taurine in Healthy Humans (Data derived from a study administering a 4g oral dose)

| Parameter | Mean Value | Standard Deviation | Units |

| Cmax (Maximum Concentration) | 86.1 | 19.0 | mg/L |

| Tmax (Time to Cmax) | 1.5 | 0.6 | hours |

| T½ (Elimination Half-life) | 1.0 | 0.3 | hours |

| CL/F (Clearance/Bioavailability) | 21.1 | 7.8 | L/hr |

| AUC₀₋₈ (Area Under the Curve) | 206.3 | 63.9 | mg·hr/L |

Source:[7]

Table 2: Taurine Appearance Rate in Human Plasma Following Taurine-¹³C₂ Administration

| Administration Method | Taurine Appearance Rate (Ra) | Standard Deviation | Units |

| Continuous Infusion | 31.8 | 3.1 | µmol·kg⁻¹·h⁻¹ |

| Bolus Injection | ~85% higher than infusion | - | - |

Source:[3]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for an in vivo Taurine-¹³C₂ tracing experiment and the logical process of taurine transport into a cell.

Signaling Pathways and Regulation of Taurine Transport

The cellular concentration of taurine is meticulously controlled by the activity of specific transporters, primarily the Taurine Transporter (TauT; SLC6A6) and the Proton-coupled Amino Acid Transporter 1 (PAT1; SLC36A1) .

-

TauT (SLC6A6): This is a high-affinity, low-capacity transporter dependent on sodium (Na⁺) and chloride (Cl⁻) gradients. It is the primary mechanism for maintaining high intracellular taurine concentrations against a concentration gradient.

-

PAT1 (SLC36A1): This is a low-affinity, high-capacity transporter coupled to a proton (H⁺) gradient. It plays a significant role in intestinal absorption, especially at high dietary taurine concentrations.[4]

The regulation of these transporters is complex, involving both long-term transcriptional control and short-term post-translational modifications.

Transcriptional Regulation of TauT

The expression of the TauT gene is influenced by various transcription factors that can either enhance or repress its activity.[6][8]

-

Activators: Proto-oncogenes such as WT1 , c-Jun , and c-Myb have been shown to transactivate the TauT gene, leading to increased transporter expression.[6]

-

Repressors: The tumor suppressor gene p53 can repress TauT expression.[6][8] This interaction is particularly relevant in contexts like cisplatin-induced nephrotoxicity, where TauT overexpression can be protective.[6]

Post-Translational Regulation of TauT

Rapid adjustments in taurine transport are often mediated by the modification of existing transporter proteins.

-

Protein Kinase C (PKC): Activation of PKC leads to the phosphorylation of the TauT protein, specifically at serine 322.[6] This phosphorylation event is believed to induce a conformational change that inhibits taurine transport activity.[6]

The diagram below outlines the key regulatory inputs controlling the TauT transporter.

Conclusion

The study of Taurine-¹³C₂ in vivo provides invaluable insights into the dynamic processes of taurine homeostasis. This guide offers a foundational framework for researchers, detailing robust experimental protocols from tracer administration to sample analysis. The quantitative data, while requiring further specific research on Taurine-¹³C₂ tissue distribution, highlights the rapid absorption and clearance kinetics. Furthermore, the elucidation of the transcriptional and post-translational regulation of the TauT and PAT1 transporters reveals a sophisticated system for controlling cellular taurine levels. By integrating these methodologies and biological principles, scientists can more effectively investigate the profound impact of taurine on cellular function and its therapeutic potential in a range of pathologies.

References

- 1. Stable isotope study of plasma taurine kinetics in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on the pharmacokinetics and distribution of exogenous taurine in a brain by 14C-nanotracing technique based on accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Oral and intravenous pharmacokinetics of taurine in sprague‐dawley rats: the influence of dose and the possible involvement of the proton‐coupled amino acid transporter, PAT1, in oral taurine absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of taurine on chronic and acute liver injury: Focus on blood and brain ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absorption, tissue distribution, metabolism and elimination of taurine given orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Oral Taurine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of taurine in rat liver and brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Studies of Taurine-¹³C₂ Incorporation into Downstream Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation for preliminary studies involving the incorporation of Taurine-¹³C₂ into its key downstream metabolites. Taurine, a conditionally essential amino acid, is crucial for a range of physiological processes, including the conjugation of bile acids, antioxidation, and neuromodulation.[1][2] Stable isotope tracing using Taurine-¹³C₂ is a powerful technique to dynamically track its metabolic fate, offering critical insights for understanding disease pathology and developing novel therapeutics.[3][4]

Core Metabolic Pathways of Taurine

Taurine is metabolized via several key pathways. The primary routes relevant to a ¹³C₂ tracing study are its conjugation with bile acids in the liver and its role in other biosynthetic processes.[5][6][7]

-

Bile Acid Conjugation: In the liver, taurine is conjugated with primary bile acids, such as cholic acid and chenodeoxycholic acid, to form tauro-conjugated bile acids (e.g., taurocholic acid and taurochenodeoxycholic acid).[1][7][8] This process is essential for bile flow, lipid digestion, and absorption.[5][8] The incorporation of the ¹³C₂-labeled taurine backbone into these bile acids can be readily traced.

-

Hypotaurine Metabolism: Taurine is synthesized from cysteine via the intermediate hypotaurine.[5] While this is the biosynthesis pathway, understanding the equilibrium and potential reverse or related reactions is important in comprehensive metabolic studies.

-

Other Conjugations: Taurine can also be conjugated to fatty acids to form N-acyl taurines (NATs) and can form dipeptides such as glutamyltaurine.[9][10]

The diagram below illustrates the primary metabolic fate of Taurine-¹³C₂.

Caption: Metabolic pathway of Taurine-¹³C₂ incorporation.

Experimental Protocols

A robust experimental design is critical for accurately tracing and quantifying the incorporation of Taurine-¹³C₂. The following protocols provide a generalized framework for cell culture-based studies.[3][4]

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate hepatocytes (e.g., HepG2 cells) in 6-well plates at a density of 1 x 10⁶ cells per well. Culture in standard DMEM with 10% FBS and 1% Penicillin-Streptomycin for 24 hours to allow for attachment.

-

Media Preparation: Prepare a custom DMEM medium devoid of unlabeled taurine. Supplement this medium with Taurine-¹³C₂ (MedChemExpress, HY-B0351S1) to a final concentration of 50 µM.[11]

-

Labeling: After 24 hours, aspirate the standard medium, wash the cells twice with PBS, and replace it with the Taurine-¹³C₂ labeling medium.

-

Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, and 24 hours) to monitor the dynamics of isotope incorporation.

Metabolite Extraction

-

Quenching: At each time point, place the 6-well plate on dry ice and aspirate the medium.

-

Washing: Quickly wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.

-

Extraction: Add 800 µL of ice-cold 80% methanol/20% water solution to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Homogenization: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of 50% methanol.

-

Chromatography: Inject 5-10 µL of the sample onto a C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.3 mL/min.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole) operating in negative ionization mode.[12]

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of Taurine-¹³C₂ and its expected downstream metabolites.[13] The transitions would be:

-

Taurine-¹³C₂: Precursor ion m/z 126.0 -> Product ion m/z 80.0

-

Taurocholic Acid-¹³C₂: Precursor ion m/z 516.3 -> Product ion m/z 126.0

-

The overall experimental process is depicted in the workflow diagram below.

Caption: General experimental workflow for Taurine-¹³C₂ tracing.

Quantitative Data Presentation

The primary output of a stable isotope tracing study is the fractional enrichment of the labeled metabolite and its downstream products over time. This data provides a quantitative measure of metabolic flux.

Table 1: Isotopic Enrichment of Taurine and Taurocholic Acid

This table presents hypothetical data showing the percentage of the metabolite pool that contains the ¹³C₂ label at different time points.

| Time Point (Hours) | Taurine Pool Enrichment (%) | Taurocholic Acid Pool Enrichment (%) |

| 0 | 0.5 ± 0.1 | 0.4 ± 0.1 |

| 2 | 65.2 ± 4.5 | 15.8 ± 2.1 |

| 6 | 94.1 ± 2.3 | 45.3 ± 3.9 |

| 12 | 97.5 ± 1.8 | 78.6 ± 4.2 |

| 24 | 98.2 ± 1.5 | 92.4 ± 3.1 |

Values are represented as mean ± standard deviation (n=3).

Table 2: Relative Abundance of Key Metabolites

This table shows the relative changes in the total (labeled + unlabeled) pool size of each metabolite compared to the 0-hour time point.

| Metabolite | Fold Change at 6h | Fold Change at 12h | Fold Change at 24h |

| Taurine | 1.1 ± 0.2 | 1.0 ± 0.1 | 0.9 ± 0.2 |

| Taurocholic Acid | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.1 ± 0.3 |

| N-Oleoyl Taurine | 1.2 ± 0.2 | 1.4 ± 0.3 | 1.5 ± 0.2 |

Values are represented as mean fold change ± standard deviation (n=3).

Logical Relationships in Data Interpretation

The relationship between the labeling kinetics of the precursor and its product is fundamental to interpreting the results.

Caption: Logical flow from precursor labeling to flux calculation.

The rapid and high enrichment of the intracellular Taurine-¹³C₂ pool is a prerequisite for observing significant labeling in downstream products. A time-dependent increase in the enrichment of Taurocholic Acid-¹³C₂ directly indicates the activity of the bile acid conjugation pathway. By analyzing the rate of this incorporation, a relative metabolic flux can be determined, providing a powerful metric for comparing metabolic states under different experimental conditions (e.g., drug treatment vs. control).

This guide provides a foundational framework for conducting and interpreting Taurine-¹³C₂ incorporation studies. The specific parameters, such as tracer concentration and time points, should be optimized based on the specific cell model and biological question being investigated.[14]

References

- 1. Taurine Metabolism: Functions, Diseases, and Research Advances - Creative Proteomics [creative-proteomics.com]

- 2. metabolon.com [metabolon.com]

- 3. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Taurine - Regulator of cellular function - biocrates life sciences gmbh [biocrates.com]

- 6. A PTER-dependent pathway of taurine metabolism linked to energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upregulation of Taurine Biosynthesis and Bile Acid Conjugation with Taurine through FXR in a Mouse Model with Human-like Bile Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mthfrsupport.com.au [mthfrsupport.com.au]

- 9. Mass spectrometry-based metabolomics to identify taurine-modified metabolites in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. lcms.cz [lcms.cz]

- 13. Multiplexed Quantitative Assessment of the Fate of Taurine and Sulfoquinovose in the Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]

Isotopic Enrichment Patterns of Taurine-13C2 in Plasma and Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the isotopic enrichment of Taurine-13C2 in plasma and various tissues. Taurine, a conditionally essential amino acid, plays a crucial role in numerous physiological processes, and the use of stable isotope-labeled taurine, such as this compound, is a powerful technique for studying its kinetics, metabolism, and distribution in vivo.[1][2] This document details experimental protocols, summarizes quantitative data, and provides visual representations of relevant pathways and workflows to aid researchers in designing and interpreting their own studies.

Introduction to this compound Isotopic Tracing

Stable isotope tracing is a technique used to track the metabolic fate of a molecule of interest by replacing one or more of its atoms with a heavier, non-radioactive isotope.[3] this compound is a form of taurine where the two carbon atoms have been replaced with the carbon-13 isotope. By administering this compound to a biological system, researchers can distinguish it from the endogenous, unlabeled taurine pool and trace its absorption, distribution, and incorporation into various tissues and metabolic pathways. This approach is instrumental in understanding taurine kinetics and metabolism in both healthy and diseased states.